molecular formula C20H26N2O B6968467 N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide

N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide

Cat. No.: B6968467
M. Wt: 310.4 g/mol
InChI Key: MJAKZWUMQNINBQ-UHFFFAOYSA-N
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Description

N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a phenyl group, and a pyridinylpropyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of N-ethyl-3-phenylpropylamine with 4-pyridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
  • N-ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide
  • (2R)-2-phenyl-N-(pyridin-4-yl)butanamide

Uniqueness

N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide is unique due to its specific structural features, such as the combination of an ethyl group, a phenyl group, and a pyridinylpropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-4-19(18-11-13-21-14-12-18)22(5-2)20(23)15-16(3)17-9-7-6-8-10-17/h6-14,16,19H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAKZWUMQNINBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N(CC)C(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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